molecular formula C27H29N3O2S2 B12026429 (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-32-9

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12026429
CAS No.: 624724-32-9
M. Wt: 491.7 g/mol
InChI Key: VQHNFJKTYKHTSQ-OYKKKHCWSA-N
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Description

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring and the pyrazole ring, followed by the introduction of the substituents. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of diseases. It may act as an inhibitor or activator of specific biological pathways, offering new avenues for medical research.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in fields such as materials science or catalysis.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

CAS No.

624724-32-9

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-17(2)16-32-23-12-11-20(13-19(23)5)25-21(15-29(28-25)22-9-7-6-8-10-22)14-24-26(31)30(18(3)4)27(33)34-24/h6-15,17-18H,16H2,1-5H3/b24-14-

InChI Key

VQHNFJKTYKHTSQ-OYKKKHCWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C

Origin of Product

United States

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